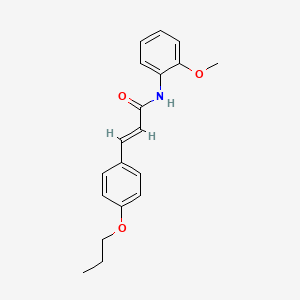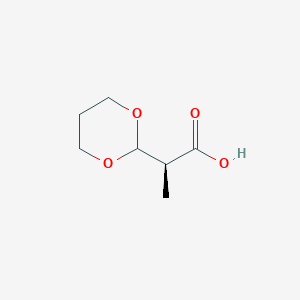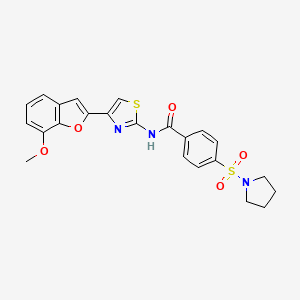
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chloro and methyl group, linked to a chlorophenyl sulfone moiety. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl groups at the desired positions.
Sulfone Formation: The final step involves the reaction of the chlorinated and methylated pyrimidine with 4-chlorophenyl sulfone. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfone group.
Coupling Reactions: The compound can be involved in coupling reactions, forming new bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfone group.
科学的研究の応用
Chemistry
In chemistry, (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.
作用機序
The mechanism of action of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-bromophenyl sulfone: Similar structure but with a bromine atom instead of chlorine.
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-fluorophenyl sulfone: Similar structure but with a fluorine atom instead of chlorine.
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-methylphenyl sulfone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-15-10(6-12(14)16-8)7-19(17,18)11-4-2-9(13)3-5-11/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYXGIPUTUYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)
![N-(3,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2725323.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2725325.png)



![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)

![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)



![ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2725340.png)
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2725342.png)
